Methyl 4-amino-3-hydroxybenzoate
Overview
Description
Methyl 4-amino-3-hydroxybenzoate is a derivative of benzoic acid and is structurally related to various compounds that have significant applications in the pharmaceutical and cosmetic industries. While the provided papers do not directly discuss methyl 4-amino-3-hydroxybenzoate, they do provide insights into similar compounds that can help infer the properties and applications of the target molecule.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a crystal. For example, the structure of methyl 4-hydroxybenzoate was determined and showed a 3D framework formed via extensive intermolecular hydrogen bonding . Similarly, the structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea was elucidated, revealing its crystallization in the monoclinic space group . These studies highlight the importance of molecular structure in understanding the properties and potential interactions of these compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. For instance, the isomerization of 4-aminobenzofurans to 4-hydroxyindoles involves a ring-opening and closure mechanism, which is facilitated by the presence of a methyl substituent . The formation of hydrogen-bonded chains and sheets in compounds like methyl 4-isonicotinamidobenzoate and methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate demonstrates the ability of these molecules to engage in complex intermolecular interactions . These reactions and interactions are crucial for the biological activity and pharmaceutical applications of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The Hirshfeld surface analysis and computational calculations, including Hartree Fock (HF) and Density Functional Theory (DFT), provide insights into the intermolecular interactions and crystal packing of methyl 4-hydroxybenzoate . The experimental and computed vibrational spectra, along with the energies of the frontier orbitals, help in understanding the electronic properties and reactivity of the molecule. The lower band gap value indicates the potential pharmaceutical activity of the molecule . These analyses are essential for predicting the behavior of these compounds under various conditions and for their application in different fields.
Scientific Research Applications
Applications in Crystallography and Molecular Analysis
Methyl 4-hydroxybenzoate, commonly known as methyl paraben, has been studied for its crystalline structure and intermolecular interactions. Research has demonstrated the formation of a 3D framework through extensive hydrogen bonding, using Hirshfeld surface analysis and computational calculations. These studies also explored the molecule's pharmaceutical activities through the energies of frontier orbitals and chemical quantum parameters, emphasizing its importance in the field of crystallography and molecular analysis (Sharfalddin et al., 2020).
Selective Sensing and Bio-imaging Applications
Methyl 4-hydroxybenzoate derivatives have been utilized as selective fluorescent sensors for detecting specific metal ions, such as Al3+. These sensors exhibit high sensitivity and selectivity, making them valuable in environmental monitoring and bio-imaging applications. They also offer potential use in bio-imaging fluorescent probes for detecting Al3+ in human cervical HeLa cancer cell lines (Ye et al., 2014).
Polymorphism and Its Implications
Methyl paraben's polymorphic forms have been extensively studied, revealing their crystal structures and the impact of different hydrogen-bonded chain geometries on their lattice energies. This knowledge is crucial for understanding the material's stability and behavior in various applications, including pharmaceutical formulations (Gelbrich et al., 2013).
Safety And Hazards
properties
IUPAC Name |
methyl 4-amino-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZXDVNSNDITBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246249 | |
Record name | Benzoic acid, 4-amino-3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Acros Organics MSDS] | |
Record name | Methyl 4-amino-3-hydroxybenzoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20823 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Methyl 4-amino-3-hydroxybenzoate | |
CAS RN |
63435-16-5 | |
Record name | Benzoic acid, 4-amino-3-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63435-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-amino-3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-amino-3-hydroxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 4-amino-3-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxy-4-methoxycarbonylaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT8RE296RT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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